2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the pyrimidine derivative with the chlorobenzyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-amino-4-pyrimidinyl)-5-phenylphenol
- 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-hydroxyphenol
- 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-methoxyphenol
Uniqueness
2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol is unique due to the presence of the chlorobenzyl group, which can impart specific chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H18ClN3O2 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-8-4-5-15(11-17)14-29-18-9-10-19(21(28)12-18)22-20(13-26-23(25)27-22)16-6-2-1-3-7-16/h1-13,28H,14H2,(H2,25,26,27) |
InChI Key |
FZWDYPREYBVEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.